molecular formula C18H18N2O2S B5836368 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

Cat. No. B5836368
M. Wt: 326.4 g/mol
InChI Key: CIQXDWKUFLJMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide, also known as Ebenz, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a fluorescent probe that has been used in various biochemical and physiological studies to investigate cellular processes and mechanisms.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide works by binding to specific molecules or structures within cells and emitting a fluorescent signal when excited by light. The fluorescent signal can then be detected and measured to provide information about the cellular processes and mechanisms being studied.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide has been shown to have minimal effects on biochemical and physiological processes in cells. It does not interfere with enzyme activity or protein function and has no significant toxicity at the concentrations used in research studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide as a fluorescent probe is its high sensitivity and specificity. It can detect low concentrations of target molecules and has a low background signal. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is stable and has a long shelf life, making it a convenient tool for research studies.
One limitation of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is its narrow excitation and emission spectra, which limits its versatility in certain experimental settings. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide may not be suitable for certain applications due to its size and charge.

Future Directions

There are several future directions for the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide in scientific research. One potential application is in the study of lipid metabolism and trafficking in cells. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide could be used to investigate the dynamics and localization of specific lipid species in cell membranes.
Another future direction is in the development of new fluorescent probes based on the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide. Researchers could modify the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide to create probes with different spectral properties or binding specificities.
Finally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide could be used in combination with other imaging techniques such as electron microscopy or super-resolution microscopy to provide a more comprehensive understanding of cellular processes and mechanisms.
Conclusion:
In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is a valuable tool for scientific research due to its high sensitivity and specificity as a fluorescent probe. It has been used in various applications to study cellular processes and mechanisms, and its potential applications in lipid metabolism and the development of new probes make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide involves the condensation of 2,4-dimethylbenzoyl chloride with 6-ethoxy-1,3-benzothiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide has also been used to measure intracellular pH and calcium levels in living cells. Additionally, it has been used to study the localization and dynamics of lipids in cell membranes.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-4-22-13-6-8-15-16(10-13)23-18(19-15)20-17(21)14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQXDWKUFLJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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